molecular formula C9H10ClNO2 B2763414 4-(2-Chloroethoxy)benzamide CAS No. 36616-30-5

4-(2-Chloroethoxy)benzamide

Cat. No.: B2763414
CAS No.: 36616-30-5
M. Wt: 199.63
InChI Key: CVQWYCCXJPYZQI-UHFFFAOYSA-N
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Description

4-(2-Chloroethoxy)benzamide is an organic compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . This compound is characterized by a benzamide core substituted with a 2-chloroethoxy group at the para position. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloroethoxy)benzamide typically involves the reaction of 4-hydroxybenzamide with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like butan-2-one under reflux conditions for 24 hours . The product is then isolated by precipitation and crystallization from ethanol.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chloroethoxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or other strong bases in polar solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Substituted benzamides.

    Oxidation: Benzoic acids.

    Reduction: Benzylamines.

Mechanism of Action

The mechanism of action of 4-(2-Chloroethoxy)benzamide is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, due to its structural features. The chloroethoxy group may enhance its binding affinity to certain biological targets, leading to its observed biological effects .

Comparison with Similar Compounds

    4-Hydroxybenzamide: Lacks the chloroethoxy group, making it less reactive in nucleophilic substitution reactions.

    4-(2-Bromoethoxy)benzamide: Similar structure but with a bromo group instead of chloro, which may affect its reactivity and biological activity.

    4-(2-Methoxyethoxy)benzamide: Contains a methoxy group, which can influence its solubility and reactivity.

Uniqueness: 4-(2-Chloroethoxy)benzamide is unique due to the presence of the chloroethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and the exploration of new pharmacological agents .

Properties

IUPAC Name

4-(2-chloroethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQWYCCXJPYZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-hydroxybenzamide (194 g, 1.25M), 2-(benzenesulphonyloxy)ethyl chloride (359 g, 1.8M), and potassium carbonate (172.8 g, 1.25M) in butan-2-one (2.16 1) was stirred at reflux for 24 hours. After cooling, distilled water (2.0 1) was added and the resultant precipitate filtered off, washed with water, and dried. Crystallisation from ethanol gave the title compound, yield (232.0 g), m.p. 66°.
Quantity
194 g
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reactant
Reaction Step One
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359 g
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reactant
Reaction Step One
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172.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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